molecular formula C11H13NO4 B310130 3-[(2-Ethoxyacetyl)amino]benzoic acid

3-[(2-Ethoxyacetyl)amino]benzoic acid

Cat. No.: B310130
M. Wt: 223.22 g/mol
InChI Key: XAWMZMVMSLIZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Ethoxyacetyl)amino]benzoic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the amino group is substituted with an ethoxyacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethoxyacetyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of 3-aminobenzoic acid and the ethoxyacetyl group .

Industrial Production Methods

Industrial production methods for 3-[(Ethoxyacetyl)amino]benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial process include dichloromethane and ethanol .

Chemical Reactions Analysis

Types of Reactions

3-[(Ethoxyacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Ethoxyacetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Ethoxyacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Ethoxyacetyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyacetyl group enhances its solubility and reactivity compared to its parent compound and other isomers .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-[(2-ethoxyacetyl)amino]benzoic acid

InChI

InChI=1S/C11H13NO4/c1-2-16-7-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

XAWMZMVMSLIZPJ-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=CC(=C1)C(=O)O

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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